ETHYL 4-{4-[(2,5-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-{4-[(2,5-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE: is a compound known for its role as a highly selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
The synthesis of ETHYL 4-{4-[(2,5-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE involves several steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Aza-Michael addition: The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Deprotection and selective intramolecular cyclization: This step involves the deprotection of piperazines followed by selective intramolecular cyclization to form the final product.
Chemical Reactions Analysis
ETHYL 4-{4-[(2,5-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents such as alkyl halides or sulfonates.
Scientific Research Applications
ETHYL 4-{4-[(2,5-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its role in inhibiting the PDE2A enzyme, which is involved in various biological processes.
Medicine: It has potential therapeutic applications in treating diseases related to PDE2A enzyme activity.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[(2,5-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE involves the inhibition of the PDE2A enzyme. This enzyme is responsible for the hydrolysis of cyclic nucleotides, and its inhibition leads to increased levels of cyclic AMP and cyclic GMP. These cyclic nucleotides play crucial roles in various cellular processes, including signal transduction and regulation of gene expression.
Comparison with Similar Compounds
ETHYL 4-{4-[(2,5-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds:
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: A piperazine derivative used as an antipsychotic.
The uniqueness of this compound lies in its highly selective inhibition of the PDE2A enzyme, which distinguishes it from other piperazine derivatives.
Properties
IUPAC Name |
ethyl 4-[4-(2,5-dimethylanilino)pteridin-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-4-30-21(29)28-11-9-27(10-12-28)20-25-18-17(22-7-8-23-18)19(26-20)24-16-13-14(2)5-6-15(16)3/h5-8,13H,4,9-12H2,1-3H3,(H,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZLSOSDBNKMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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